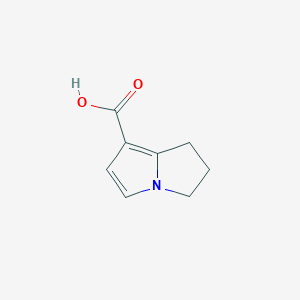

2,3-dihydro-1H-pyrrolizine-7-carboxylic acid

概要

説明

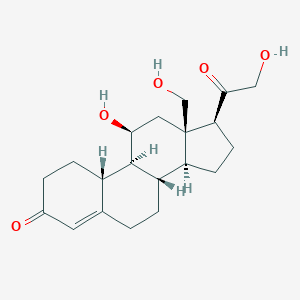

ヒドロコルチゾン・プロブテートは、主に抗炎症作用と免疫抑制作用を目的としたコルチコステロイドです。 コルチコステロイドに反応する皮膚疾患の炎症およびそう痒症状の治療に、通常は局所的に適用されます 。 この化合物は、副腎皮質で自然に生成されるグルココルチコイドであるヒドロコルチゾンの誘導体です .

2. 製法

合成経路と反応条件: ヒドロコルチゾン・プロブテートの合成には、ヒドロコルチゾンと酪酸のエステル化が必要です。 この反応には通常、酸触媒が必要であり、制御された温度条件下で行われるため、望ましくない副反応を起こすことなく目的のエステルが生成されます .

工業生産方法: 工業的には、ヒドロコルチゾン・プロブテートの生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高純度の試薬と厳しい品質管理措置が用いられ、最終製品の一貫性と有効性が保証されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of hydrocortisone probutate involves the esterification of hydrocortisone with butyric acid. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester without unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of hydrocortisone probutate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .

化学反応の分析

反応の種類: ヒドロコルチゾン・プロブテートは、以下の化学反応など、さまざまな化学反応を起こします。

酸化: この反応は、ケトンまたはカルボン酸の生成につながる可能性があります。

還元: 還元反応は、ケトンをアルコールに変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりカルボン酸が生成される一方、還元によりアルコールが生成される可能性があります .

4. 科学研究への応用

ヒドロコルチゾン・プロブテートは、科学研究において幅広い用途があります。

化学: コルチコステロイドの反応性と安定性を研究するためのモデル化合物として使用されます。

生物学: 研究者は、グルココルチコイドの細胞プロセスと遺伝子発現への影響を調査するために、それを利用しています。

医学: 炎症性疾患や自己免疫疾患の治療における治療の可能性について、広く研究されています。

科学的研究の応用

Hydrocortisone probutate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity and stability of corticosteroids.

Biology: Researchers use it to investigate the effects of glucocorticoids on cellular processes and gene expression.

Medicine: It is extensively studied for its therapeutic potential in treating inflammatory and autoimmune diseases.

作用機序

ヒドロコルチゾン・プロブテートは、細胞質グルココルチコイド受容体に結合することで効果を発揮します。この受容体-リガンド複合体は、次に細胞核に移行し、標的遺伝子のプロモーター領域にあるグルココルチコイド応答エレメントに結合します。 この結合は、炎症と免疫応答に関与する遺伝子の転写を調節します 。 この化合物は、ホスホリパーゼA2、NF-κB、その他の炎症性転写因子の活性を阻害し、一方で抗炎症性遺伝子の発現を促進します .

類似化合物:

ヒドロコルチゾン: ヒドロコルチゾン・プロブテートの親化合物で、同様の治療目的で使用されます。

プレドニゾロン: 抗炎症作用を有する別のグルココルチコイドです。

デキサメタゾン: さまざまな炎症性疾患や自己免疫疾患で使用される、より強力なグルココルチコイドです.

ユニークさ: ヒドロコルチゾン・プロブテートは、特定のエステル化によりユニークです。これは、親油性を高め、局所的に使用する場合に皮膚への浸透を向上させます。 これは、局所的な炎症性疾患の治療に特に有効です .

類似化合物との比較

Hydrocortisone: The parent compound of hydrocortisone probutate, used for similar therapeutic purposes.

Prednisolone: Another glucocorticoid with anti-inflammatory properties.

Dexamethasone: A more potent glucocorticoid used in various inflammatory and autoimmune conditions.

Uniqueness: Hydrocortisone probutate is unique due to its specific esterification, which enhances its lipophilicity and allows for better skin penetration when used topically. This makes it particularly effective for treating localized inflammatory conditions .

特性

IUPAC Name |

6,7-dihydro-5H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h3,5H,1-2,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYLHKZGLFLYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554789 | |

| Record name | 2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116515-48-1 | |

| Record name | 2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

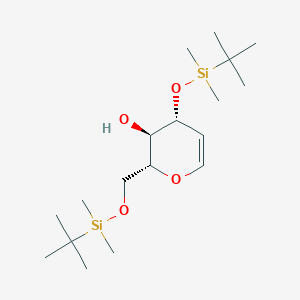

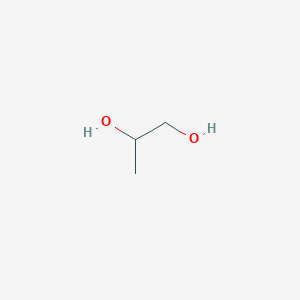

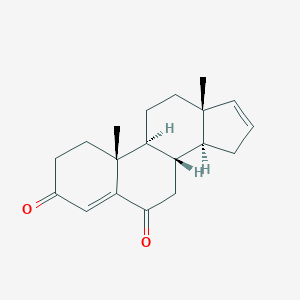

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)

![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)